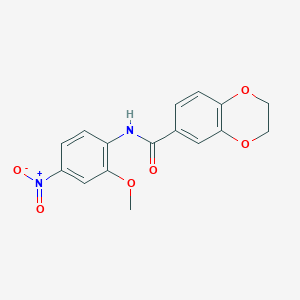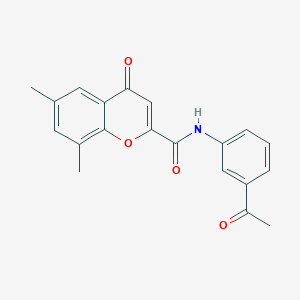
2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions. This reaction forms the chromenone ring system.
Introduction of the Acetic Acid Moiety: The chromenone intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at the 7-position of the chromenone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its chromenone core is known to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving chromenone derivatives.
Mechanism of Action
The mechanism of action of 2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate group instead of an acetic acid moiety.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Contains a diethylcarbamate group instead of an acetic acid moiety.
Uniqueness
2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable probe in biological studies.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-17(12-5-3-2-4-6-12)18(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUJWNPOOTZOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)

![4-(3-{3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)morpholine](/img/structure/B6420991.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6421019.png)
![2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6421026.png)


![2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421056.png)
![2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid](/img/structure/B6421066.png)
![N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421077.png)
